[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Description
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a benzimidazole derivative characterized by a 5-chloro substituent on the benzimidazole core, an ethyl-methylamine side chain at the 2-position, and two hydrochloride counterions. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting receptors or enzymes where benzimidazole scaffolds are prevalent. Its structure combines a planar aromatic system with a flexible side chain, enabling diverse molecular interactions .
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXMNTGVOJFYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities. The structural features of this compound, including the chloro-substitution and the ethyl-methylamine linkage, suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C₁₀H₁₅Cl₂N₃
- Molecular Weight : 248.15 g/mol
- CAS Number : 1268982-38-2
This compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Benzimidazole derivatives are frequently studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 5.2 | Induces DNA damage via ROS generation |
| Similar Benzimidazole Derivative | A375 (melanoma) | 4.2 | Apoptosis through p53 pathway activation |
The anticancer activity of this compound may be attributed to its ability to induce reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Benzimidazole derivatives often interact with various enzymes, potentially modulating metabolic pathways relevant to disease states.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds in this class have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- ROS Generation : The compound may promote the formation of ROS, leading to oxidative stress in cancer cells.
- DNA Interaction : It could bind to DNA, causing strand breaks that trigger apoptotic pathways.
- Enzyme Modulation : The compound may inhibit specific enzymes involved in cell proliferation or survival.
Case Studies
Recent studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Study on MDA-MB-231 Cells : A study reported that this compound significantly reduced cell viability at concentrations as low as 5.2 µM, indicating potent anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Key structural differences among benzimidazole dihydrochloride derivatives lie in the substituent type (e.g., chloro, methoxy, methyl) and position (5- vs. 6- on the benzimidazole ring). Below is a comparative analysis:
Key Observations:
- Methoxy groups, being electron-donating, may improve solubility but reduce metabolic stability .
- Side Chain Variations : Ethyl-methylamine side chains (target compound) introduce greater steric bulk compared to ethyl-amine or methyl-amine chains, influencing binding affinity and selectivity .
- Positional Isomerism : 5- vs. 6-substituents (e.g., methoxy) can alter molecular geometry and binding pocket compatibility, as seen in for methoxy positional isomers .
Physicochemical Properties
Dihydrochloride salts generally exhibit higher water solubility than free bases, critical for bioavailability. For example:
Pharmacological Implications
While direct pharmacological data are absent in the evidence, structural analogs suggest:
- Chloro-Substituted Derivatives : Often used in antiviral or antiparasitic agents due to enhanced binding to hydrophobic enzyme pockets.
- Methoxy-Substituted Derivatives : Common in serotonin receptor modulators, where solubility aids CNS penetration .
Q & A
Q. What are the established synthetic pathways for [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride?
The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. A common approach includes:
- Step 1 : Formation of the benzimidazole core via cyclization of 4-chloro-1,2-phenylenediamine derivatives under acidic conditions.
- Step 2 : Alkylation of the benzimidazole nitrogen using 2-chloroethylmethylamine or analogous reagents.
- Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride.
Methodological optimization (e.g., solvent selection, temperature control) is critical to minimize byproducts like N-alkylation isomers .
Q. How is the compound structurally characterized in crystallographic studies?
X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is employed to resolve the 3D configuration. Key parameters include:
- Bond angles and distances between the benzimidazole ring and ethylmethylamine side chain.
- Chlorine atom positioning (5-position on benzimidazole) and hydrogen bonding with hydrochloride counterions.
Crystallographic data should be cross-validated with spectroscopic methods (e.g., NMR, IR) to confirm purity .
Q. What are the critical physicochemical properties influencing experimental design?
- Solubility : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C), crucial for in vitro assays.
- Stability : Sensitive to light and humidity; store desiccated at -20°C. Degradation products (e.g., free amine) can be monitored via HPLC with UV detection at 254 nm .
- pKa : Predicted pKa values for the benzimidazole NH (~5.8) and amine groups (~9.2) guide buffer selection in biological assays .
Q. Which analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Retention time typically 8–10 minutes.
- Mass Spectrometry : ESI-MS (positive mode) expected m/z: [M+H]+ 238.1 (free base), [M+2HCl] 310.0 (dihydrochloride).
- Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N, Cl .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing isomer formation?
- Temperature Control : Maintain reaction temperatures below 60°C during alkylation to prevent N1/N3 isomerization.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction efficiency.
- Purification : Employ flash chromatography (silica gel, DCM:MeOH 10:1) followed by recrystallization from ethanol/water .
Q. What mechanistic insights exist regarding its interaction with biological targets (e.g., enzymes, receptors)?
The compound’s benzimidazole core mimics purine bases, enabling competitive inhibition of ATP-binding pockets (e.g., kinase targets). Advanced studies include:
- Molecular Docking : Use AutoDock Vina to predict binding affinities with homology-modeled targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for target-ligand interactions.
Contradictory binding data may arise from protonation state changes under varying pH conditions .
Q. How are contradictions in spectroscopic or crystallographic data resolved?
Q. What strategies improve stability in long-term biological assays?
Q. How is computational modeling applied to predict structure-activity relationships (SAR)?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity.
- MD Simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to identify critical binding residues.
Validate predictions with mutagenesis studies on target proteins .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.
- Spill Management : Neutralize spills with 10% sodium bicarbonate before disposal.
- Toxicity Screening : Conduct Ames tests and zebrafish embryo assays to preliminarily assess genotoxicity and developmental effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
